molecular formula C21H19N5O2 B2881084 3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899737-07-6

3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2881084
CAS No.: 899737-07-6
M. Wt: 373.416
InChI Key: YDNFFPKNQBNMJE-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a synthetic organic compound characterized by its unique heterocyclic structure. It belongs to the class of pyrazolopyrimidines, which are known for their diverse pharmacological activities. This compound's intricate molecular structure makes it a subject of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step procedures:

  • Step 1: Synthesis of the pyrazolopyrimidine core.

    • Starting materials: pyrazole derivatives and appropriate aldehydes.

    • Reaction conditions: condensation reactions under acidic or basic conditions, often followed by cyclization.

  • Step 2: Introduction of the tolyl and benzamide groups.

    • Starting materials: 4-methylbenzoyl chloride and amines.

    • Reaction conditions: nucleophilic acyl substitution reactions typically under anhydrous conditions.

  • Step 3: Methylation of the pyrazolopyrimidine core.

    • Reagents: methyl iodide or similar methylating agents.

    • Conditions: basic medium to facilitate the methylation process.

Industrial Production Methods

Industrial-scale production may involve optimizing these steps to enhance yield, purity, and cost-efficiency. High-throughput techniques and automated systems ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide undergoes various chemical reactions, including:

  • Oxidation: : Introduction of hydroxyl groups or other oxygen-containing functionalities.

  • Reduction: : Reduction of ketone groups to alcohols or other reduced forms.

  • Substitution: : Halogenation, nitration, or other substitution reactions at reactive positions on the aromatic rings.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituting agents: : Halogens (e.g., chlorine, bromine), nitrating mixtures.

Major Products

Depending on the reaction, major products include hydroxylated, reduced, or substituted derivatives of the parent compound.

Scientific Research Applications

This compound's distinctive structure and reactivity profile make it valuable in various scientific research fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Investigated for therapeutic applications, particularly in cancer research and anti-inflammatory studies.

  • Industry: : Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

Molecular Targets and Pathways

The biological activity of 3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is often linked to its interaction with specific enzymes or receptors. By binding to active sites, it can modulate enzymatic activity or block receptor-ligand interactions, influencing cellular pathways and physiological responses. Detailed mechanistic studies reveal its potential as a kinase inhibitor or its role in disrupting cellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethyl-N-(4-oxo-1-(2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide: : Differing by the presence of a fluorophenyl group instead of a tolyl group.

  • 3,4-dimethyl-N-(4-oxo-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide: : Differing by the presence of a methoxyphenyl group.

Uniqueness

What sets 3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide apart is its specific substitution pattern and the resulting electronic and steric effects, which can influence its reactivity and biological activity. The p-tolyl group imparts distinct chemical properties that may enhance its binding affinity or selectivity toward certain biological targets compared to other similar compounds.

Hope this thorough exploration of this compound satisfies your curiosity! If there's anything more specific you need, let me know.

Properties

IUPAC Name

3,4-dimethyl-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-13-4-8-17(9-5-13)26-19-18(11-23-26)21(28)25(12-22-19)24-20(27)16-7-6-14(2)15(3)10-16/h4-12H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNFFPKNQBNMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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